molecular formula C20H42O4 B1622018 Triethylene glycol monotetradecyl ether CAS No. 26826-30-2

Triethylene glycol monotetradecyl ether

Cat. No.: B1622018
CAS No.: 26826-30-2
M. Wt: 346.5 g/mol
InChI Key: NBPXCCCUFZBDQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(2-(2-(tetradecyloxy)ethoxy)ethoxy)- typically involves the reaction of tetradecanol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the hydroxyl group of tetradecanol, forming the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Triethylene glycol monotetradecyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Halides, esters.

Scientific Research Applications

Triethylene glycol monotetradecyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanol, 2-(2-(2-(tetradecyloxy)ethoxy)ethoxy)- is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic and hydrophilic regions at the interface. This action facilitates the formation of micelles, which can encapsulate hydrophobic molecules, enhancing their solubility and stability .

Comparison with Similar Compounds

  • Ethanol, 2-(tetradecyloxy)-
  • Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-
  • Ethanol, 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-

Comparison: Triethylene glycol monotetradecyl ether is unique due to its longer ethoxy chain, which provides enhanced solubility and surfactant properties compared to similar compounds. The presence of multiple ethoxy groups allows for better interaction with both hydrophilic and hydrophobic substances, making it more versatile in various applications .

Properties

CAS No.

26826-30-2

Molecular Formula

C20H42O4

Molecular Weight

346.5 g/mol

IUPAC Name

2-[2-(2-tetradecoxyethoxy)ethoxy]ethanol

InChI

InChI=1S/C20H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-22-17-19-24-20-18-23-16-14-21/h21H,2-20H2,1H3

InChI Key

NBPXCCCUFZBDQE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCCCCCCCOCCOCCOCCO

26826-30-2

Origin of Product

United States

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